
Imidazolide
Vue d'ensemble
Description
Imidazolide is an organic nitrogen anion that is the conjugate base of 1H-imidazole. It is a conjugate base of a 1H-imidazole.
Applications De Recherche Scientifique
Imidazole Ring in Medicinal Chemistry
Imidazole rings, a key structural feature in imidazolide, are essential in the development of a variety of drugs due to their electron-rich characteristics. These rings enable imidazole derivatives to bind with enzymes and receptors in biological systems, exhibiting a broad range of bioactivities. Imidazole-based compounds have seen extensive use in clinics for treating various diseases, showcasing their development value in medicinal chemistry. This includes applications in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral therapies, and in diagnostics and pathology (Zhang et al., 2014).
Imidazo[1,2-a]pyridine as Therapeutic Agents
Imidazo[1,2-a]pyridine, a derivative of imidazole, is recognized for its versatility and broad range of applications in medicinal chemistry. It has been included in various marketed preparations and has shown potential in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities. Efforts in structural modifications of this scaffold have led to novel therapeutic agents and are significant for constructing drug-like chemical libraries for biological screening (Deep et al., 2016).
Imidazole in Treating Incurable Diseases
Imidazole-containing compounds have been evaluated for treating several incurable diseases. The unique structure of the imidazole core, with three carbon atoms and two nitrogen atoms, allows for efficient binding with enzymes, proteins, and receptors. This has led to a variety of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties. Imidazole derivatives also show potential mechanisms such as topoisomerase IIR catalytic inhibition and aurora kinase inhibition (Alghamdi et al., 2021).
Synthetic Imidazoles in Drug Discovery
Synthetic strategies involving the insertion of the imidazole nucleus have been crucial in drug discovery. Imidazole drugs demonstrate a wide range of clinical applications, including antifungal activities and interactions with histamine receptors. The development of novel molecules with imidazole moieties has been encouraged due to their significant therapeutic properties, leading to advancements in chemotherapeutic and antibacterial agents (Luca, 2006).
Propriétés
Formule moléculaire |
C3H3N2- |
|---|---|
Poids moléculaire |
67.07 g/mol |
Nom IUPAC |
imidazol-3-ide |
InChI |
InChI=1S/C3H3N2/c1-2-5-3-4-1/h1-3H/q-1 |
Clé InChI |
JBFYUZGYRGXSFL-UHFFFAOYSA-N |
SMILES |
C1=CN=C[N-]1 |
SMILES canonique |
C1=CN=C[N-]1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


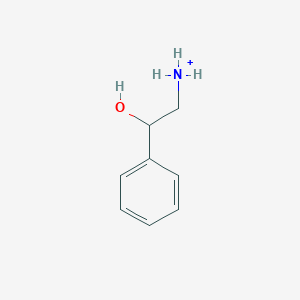
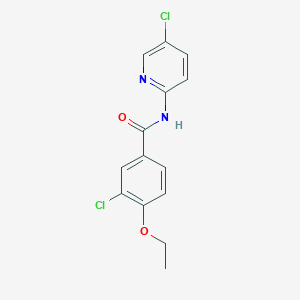
![[6-[6-[6-[[6-[5-acetyloxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate](/img/structure/B1226595.png)
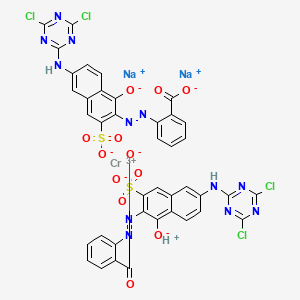
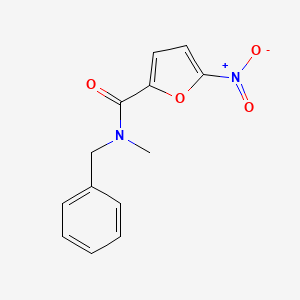
![4-[[(4-Methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1226599.png)
![3-[[4,6-Bis(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-3-(2-chlorophenyl)propanoic acid ethyl ester](/img/structure/B1226601.png)
![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B1226602.png)
![N-(3-chlorophenyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-methyl-2-benzofurancarboxamide](/img/structure/B1226603.png)
![N-(5-methyl-1H-pyrazol-3-yl)-2-[[3-oxo-2-(phenylmethyl)-2H-imidazo[1,2-c]quinazolin-5-yl]thio]acetamide](/img/structure/B1226606.png)
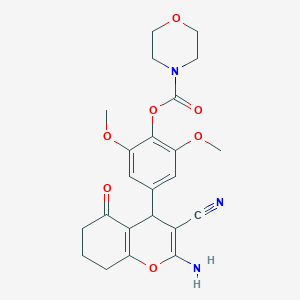
![2-[[(2,5-dichloro-3-thiophenyl)-oxomethyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1226612.png)
![1-[(7-Chloro-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-(3-fluoro-4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B1226613.png)
